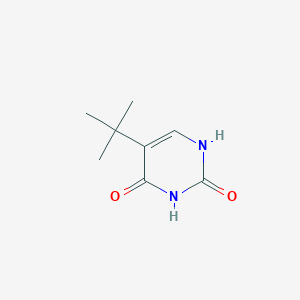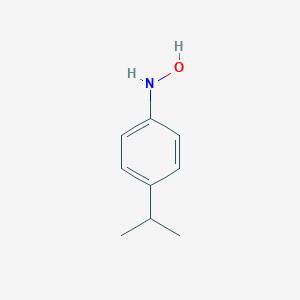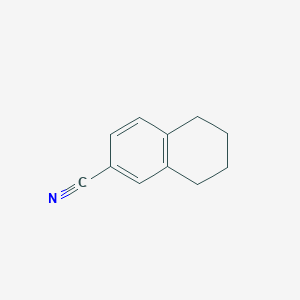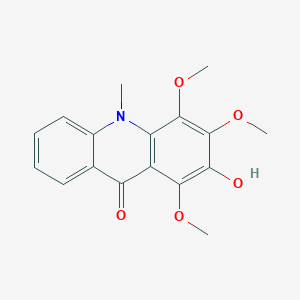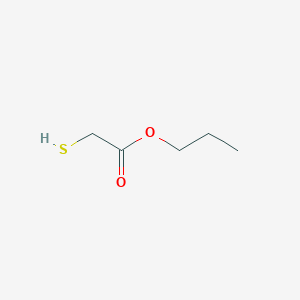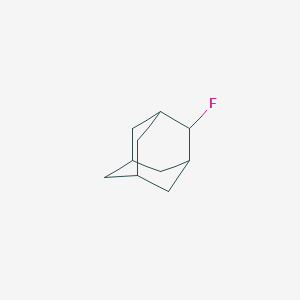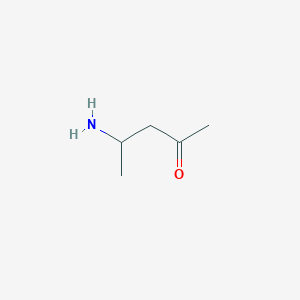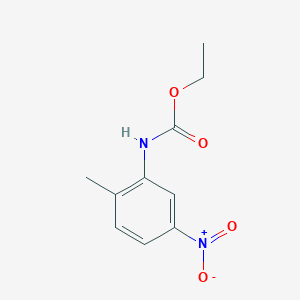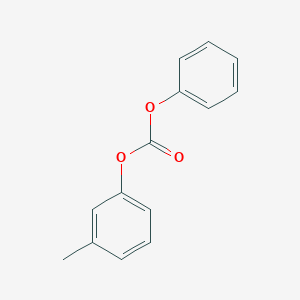![molecular formula C11H15NO3 B096894 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione CAS No. 16858-07-4](/img/structure/B96894.png)
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione, also known as DIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIP is a chelating agent that can form complexes with various metal ions, making it a valuable tool in the field of bioinorganic chemistry. In
作用机制
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione acts as a chelating agent by forming stable complexes with metal ions through its two carbonyl and one isoxazole oxygen atoms. The resulting metal-3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione complex can have different properties depending on the metal ion and the coordination geometry. For example, 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can form square planar complexes with copper(II) ions, which have been shown to exhibit catalytic activity in various reactions.
Biochemical and Physiological Effects:
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have demonstrated that 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can cross the blood-brain barrier and accumulate in the brain, suggesting its potential use in brain imaging and drug delivery. 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has also been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione as a chelating agent is its high selectivity for certain metal ions. This allows for the preparation of metal complexes with specific properties and applications. 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione is its sensitivity to pH and temperature, which can affect its chelating ability and stability.
未来方向
There are several future directions for the research on 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione. One area of interest is the development of new metal-3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione complexes with enhanced catalytic activity and selectivity. Another direction is the investigation of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione as a potential therapeutic agent for metal-related diseases. Additionally, the use of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione in brain imaging and drug delivery could be further explored. Finally, the synthesis of new 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione derivatives with improved properties could expand its applications in various fields.
合成方法
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can be synthesized by reacting 3,5-dimethyl-4-isoxazolecarboxylic acid with acetylacetone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione. The purity of 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione can be improved by recrystallization from a suitable solvent.
科学研究应用
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has been widely used in scientific research as a chelating agent for various metal ions. It has been utilized in the synthesis of metal complexes for catalysis, sensing, and imaging applications. 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has also been used as a ligand in the preparation of metal-organic frameworks (MOFs) for gas storage and separation. In addition, 3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione has been investigated for its potential use in the treatment of metal-related diseases, such as Wilson's disease and Alzheimer's disease.
属性
CAS 编号 |
16858-07-4 |
|---|---|
产品名称 |
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C11H15NO3/c1-6-10(9(4)15-12-6)5-11(7(2)13)8(3)14/h11H,5H2,1-4H3 |
InChI 键 |
LLGGXXBJWYMZDC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)CC(C(=O)C)C(=O)C |
规范 SMILES |
CC1=C(C(=NO1)C)CC(C(=O)C)C(=O)C |
同义词 |
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






